molecular formula C9H10O3 B13538794 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid

8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid

Cat. No.: B13538794
M. Wt: 166.17 g/mol
InChI Key: VBOGHRIZCCOOTK-UHFFFAOYSA-N
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Description

8-Oxotricyclo[3210,2,7]octane-1-carboxylicacid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a bicyclic ketone, the compound can be synthesized through a series of steps involving oxidation, cyclization, and functional group transformations.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial synthesis would also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or esters, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In synthetic chemistry, 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to develop new therapeutic agents.

Industry: In the materials science industry, the compound’s stability and reactivity are leveraged to create novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

    8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the tricyclic complexity.

    11-Oxatricyclo[5.3.1.0]undecane: Another tricyclic compound with different ring sizes and functional groups.

Uniqueness: 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid is unique due to its specific tricyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

8-oxotricyclo[3.2.1.02,7]octane-1-carboxylic acid

InChI

InChI=1S/C9H10O3/c10-7-4-1-2-5-6(3-4)9(5,7)8(11)12/h4-6H,1-3H2,(H,11,12)

InChI Key

VBOGHRIZCCOOTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2(C(=O)C1C3)C(=O)O

Origin of Product

United States

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